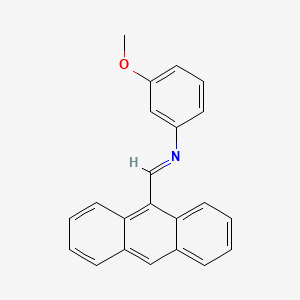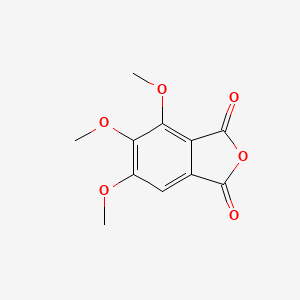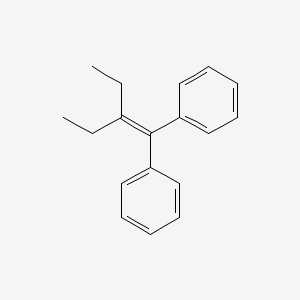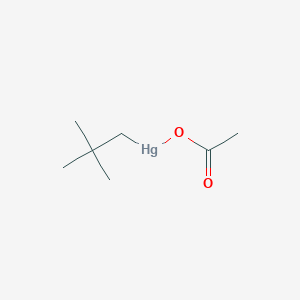![molecular formula C26H22N6 B11948056 3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)
3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzimidazole moiety, a pyrroloquinoxaline core, and a phenylethyl side chain, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Construction of the Pyrroloquinoxaline Core: This step may involve cyclization reactions using appropriate precursors.
Attachment of the Phenylethyl Side Chain: This can be done through alkylation reactions using phenylethyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrroloquinoxaline moieties.
Reduction: Reduction reactions can occur, especially at the nitrogen-containing heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may interact with biological macromolecules, influencing various biochemical pathways.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit activity against certain diseases, including cancer, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” would depend on its specific interactions with molecular targets. Typically, such compounds may:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Influence Gene Expression: By interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its substituted derivatives.
Pyrroloquinoxaline Derivatives: Similar compounds with variations in the substituents on the pyrroloquinoxaline core.
Phenylethylamines: Compounds with a phenylethyl side chain, such as amphetamines.
Uniqueness
The uniqueness of “3-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” lies in its specific combination of functional groups and heterocyclic structures, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H22N6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H22N6/c1-31-21-14-8-7-13-20(21)30-25(31)22-23-26(29-19-12-6-5-11-18(19)28-23)32(24(22)27)16-15-17-9-3-2-4-10-17/h2-14H,15-16,27H2,1H3 |
InChI Key |
WQIMUBLPKIDRQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)CCC6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)

![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)











